molecular formula C17H16O7 B114498 Ventilagolin CAS No. 149183-65-3

Ventilagolin

货号: B114498
CAS 编号: 149183-65-3
分子量: 332.3 g/mol
InChI 键: VFGPLQKPHMEUAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ventilagolin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .

化学反应分析

Types of Reactions

Ventilagolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Antitumor Activity

Mechanism of Action
Recent studies have highlighted Ventilagolin's potential as an antitumor agent, especially in hepatocellular carcinoma (HCC). Research indicates that this compound suppresses HCC cell proliferation, migration, and invasion by downregulating the proto-oncogene Pim-1 and reversing epithelial-mesenchymal transition (EMT) processes. The effects were assessed using various assays including scratch wound healing and Transwell assays, demonstrating significant reductions in cell migration and invasion abilities when treated with this compound .

In Vivo Studies
In vivo experiments using subcutaneous xenograft tumor models in nude mice further confirmed the efficacy of this compound in inhibiting tumor growth. Histopathological analyses showed that treatment with this compound resulted in decreased expression of Pim-1, N-cadherin, and Vimentin while increasing E-cadherin levels, suggesting a reversal of EMT and potential therapeutic benefits for HCC treatment .

Antimicrobial Properties

Isolation of Compounds
this compound's parent plant, Ventilago denticulata, is traditionally used for treating wound infections. Molecular networking techniques have led to the identification of multiple antimicrobial agents within this plant. Among these compounds are flavonoid glycosides and benzisochromanquinones, which exhibit antibacterial and antifungal properties .

Clinical Implications
The antibacterial efficacy of extracts from Ventilago denticulata has been documented against common wound infection pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound could be explored further for its potential use in topical formulations for managing infections .

Biofilm Inhibition

This compound has also been studied for its ability to inhibit biofilm formation. Biofilms pose significant challenges in medical settings as they contribute to persistent infections associated with medical devices. Research indicates that plant extracts containing this compound may offer a novel approach to preventing biofilm-related complications, particularly in oral health products aimed at reducing dental plaque formation .

Data Summary Table

ApplicationMechanism/EffectReferences
Antitumor ActivityInhibits HCC cell proliferation; downregulates Pim-1
AntimicrobialExhibits antibacterial activity against wound pathogens
Biofilm InhibitionPrevents biofilm formation on medical devices

Case Studies

  • Hepatocellular Carcinoma Treatment
    A study demonstrated that this compound effectively reduced tumor growth in HCC models by modulating EMT markers. This research provides a foundation for further clinical trials focusing on its application as a therapeutic agent in liver cancer management .
  • Wound Infection Management
    Another investigation revealed the antimicrobial properties of extracts from Ventilago denticulata, highlighting its traditional use in treating infections. The study isolated multiple compounds with significant antibacterial effects, suggesting potential applications in developing new antimicrobial therapies .

作用机制

The mechanism of action of Ventilagolin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

属性

CAS 编号

149183-65-3

分子式

C17H16O7

分子量

332.3 g/mol

IUPAC 名称

6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione

InChI

InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3

InChI 键

VFGPLQKPHMEUAJ-UHFFFAOYSA-N

SMILES

CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC

规范 SMILES

CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC

同义词

ventilagolin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。